(2S)-2-amino-3-ethoxypropan-1-ol
Description
Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry
Chiral amino alcohols are highly valued in the fields of organic synthesis and medicinal chemistry due to their versatile nature. acs.org They are fundamental building blocks, or synthons, for the creation of more complex molecules, particularly those with specific biological activity. frontiersin.orgnih.gov The presence of both an amine and an alcohol functional group allows for a wide range of chemical modifications, making them crucial starting materials for synthesizing natural products and pharmaceuticals. acs.org
In organic synthesis, one of the most prominent uses of chiral amino alcohols is in the preparation of chiral ligands for asymmetric catalysis. acs.org These ligands can coordinate with metal catalysts to create an environment that favors the formation of one enantiomer of a product over the other, a critical aspect in modern chemical manufacturing. westlake.edu.cn The efficient synthesis of enantiomerically pure amino alcohols remains a significant challenge, driving the development of innovative synthetic methods. acs.org Methodologies such as the asymmetric transfer hydrogenation of unprotected α-amino ketones, aminohydroxylation, and the ring-opening of epoxides and aziridines are continuously being refined to improve efficiency and stereoselectivity. acs.orgacs.org
The importance of chiral amino alcohols is underscored in medicinal chemistry, where the stereochemistry of a drug molecule is often directly linked to its efficacy and safety. mdpi.com Many pharmaceutical compounds contain the α-amino alcohol or β-amino alcohol scaffold. frontiersin.orgnih.govwestlake.edu.cn These structural motifs are present in a variety of drugs, highlighting the role of chiral amino alcohols as key intermediates in their synthesis. nih.gov The development of efficient routes to access these chiral fragments is an active area of research, aiming to expand the chemical space available for fragment-based drug discovery. nih.gov Both chemical and biocatalytic methods are employed to produce single-enantiomer amino alcohols for pharmaceutical development. nih.govmdpi.com
Structural Characteristics of (2S)-2-amino-3-ethoxypropan-1-ol
The structure of this compound is defined by a three-carbon propane (B168953) backbone with specific functional groups attached. The "-ol" suffix and the "1" prefix indicate a primary alcohol, with a hydroxyl (-OH) group located on the first carbon. An amino (-NH₂) group is situated on the second carbon, which is a chiral center. The "(2S)" designation specifies the absolute stereochemistry at this carbon, indicating a particular spatial arrangement of the substituents. Finally, an ethoxy (-OCH₂CH₃) group is attached to the third carbon.
The presence of the amino group, the hydroxyl group, and the ether linkage provides multiple sites for chemical reactions, making it a versatile building block. The specific stereoconfiguration is crucial for its application in asymmetric synthesis, where it can be used to induce chirality in other molecules.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂ uni.lu |
| InChI | InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 uni.lu |
| InChIKey | OCOQCJMDHZROCY-YFKPBYRVSA-N uni.lu |
| SMILES | CCOCC@HN uni.lu |
| Monoisotopic Mass | 119.09463 Da uni.lu |
Structure
3D Structure
Properties
CAS No. |
58577-92-7 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.16 |
IUPAC Name |
(2S)-2-amino-3-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI Key |
OCOQCJMDHZROCY-YFKPBYRVSA-N |
SMILES |
CCOCC(CO)N |
Isomeric SMILES |
CCOC[C@H](CO)N |
Canonical SMILES |
CCOCC(CO)N |
sequence |
X |
Origin of Product |
United States |
Synthetic Strategies for 2s 2 Amino 3 Ethoxypropan 1 Ol and Analogues
Stereoselective Synthesis Methodologies
Stereoselective synthesis is crucial for obtaining enantiomerically pure amino alcohols, which is often essential for their biological activity and application. mdpi.com Methodologies to achieve this include asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, and biocatalysis, which employs enzymes to perform highly selective transformations.
Asymmetric Catalysis in Amino Alcohol Synthesis
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, including amino alcohols. nih.gov This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied in this context.
Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis. nih.govscitechdaily.com These catalysts are often derived from readily available natural sources like amino acids and are generally less sensitive to air and moisture compared to many metal-based catalysts. rsc.org
L-proline and its derivatives are prominent examples of organocatalysts used in asymmetric reactions. nih.gov For instance, L-proline can catalyze the direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. nih.gov The reaction proceeds through the formation of an enamine intermediate between the ketone and the proline catalyst, which then reacts with the other components in a stereocontrolled manner. nih.gov
Another class of organocatalysts for synthesizing chiral amino alcohols are those derived from C2-symmetric amino acid amides. openrepository.com These catalysts have been employed in Michael additions and aldol (B89426) reactions to generate chiral products. openrepository.com The design of these catalysts often focuses on creating specific hydrogen-bonding interactions to control the stereochemical outcome of the reaction. nih.gov
The table below summarizes key aspects of organocatalytic approaches in the synthesis of chiral amino alcohols.
| Catalyst Type | Reaction Type | Key Features |
| L-Proline and derivatives | Aldol, Mannich, Michael reactions | Readily available, mimics enzyme-like catalysis. scitechdaily.comnih.gov |
| Diarylprolinol silyl (B83357) ethers | Nucleophilic addition to α,β-unsaturated aldehydes | High enantioselectivity for α,α-disubstituted α-amino acids. nih.gov |
| C2-symmetric amino acid amides | Michael addition, Aldol reaction | Utilizes C2-symmetry for stereocontrol. openrepository.com |
| Simple primary β-amino alcohols | Michael addition of β-keto esters to nitroalkenes | Eco-friendly and derived from amino acids. rsc.org |
Transition metal catalysis offers a powerful and versatile platform for the asymmetric synthesis of amino alcohols. Chiral complexes of metals like nickel, copper, and ruthenium have been extensively used to catalyze a variety of enantioselective transformations. nih.govcas.cnacs.orgnih.gov
A notable example is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. nih.govacs.org These square-planar complexes serve as chiral templates, allowing for the stereoselective alkylation or other modifications of the amino acid moiety. nih.govcas.cn This methodology has been successfully applied to the synthesis of a wide range of non-proteinogenic α- and β-amino acids. cas.cn The chiral ligand, often derived from proline or another chiral source, dictates the stereochemical outcome of the reaction. After the desired transformation, the amino acid product can be liberated from the nickel complex. acs.org
Copper(II) complexes with chiral amino alcohol-based ligands have also been employed in asymmetric reactions, such as the aza-Henry reaction, to produce chiral 1,2-diamines with high enantioselectivity. rsc.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a direct route to chiral 1,2-amino alcohols. nih.gov
The following table highlights different metal-catalyzed asymmetric transformations for amino alcohol synthesis.
| Metal Catalyst | Ligand Type | Reaction Type | Product Type |
| Nickel(II) | Chiral Schiff bases | Asymmetric alkylation, Mannich, Michael reactions | Chiral α- and β-amino acids nih.govcas.cnacs.org |
| Copper(II) | Chiral amino alcohol-based | Asymmetric aza-Henry reaction | Chiral 1,2-diamines rsc.org |
| Ruthenium | Chiral ligands | Asymmetric transfer hydrogenation | Chiral 1,2-amino alcohols nih.gov |
| Copper | Alkynyl oxetanes | Propargylic substitution | γ-amino alcohols acs.org |
Biocatalytic Pathways for Chiral Amino Alcohol Production
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers several advantages for the synthesis of chiral amino alcohols, including high enantioselectivity, mild reaction conditions, and environmental compatibility. mdpi.comnih.gov
Enzymatic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the ability of an enzyme to selectively react with one enantiomer, leaving the other enantiomer unreacted and thus enriched.
One approach involves the kinetic resolution of racemic precursors like vicinal diols. rsc.org For instance, lipases can be used to selectively acylate one enantiomer of a diol, allowing for the separation of the acylated and unacylated enantiomers. The synthesis of vicinal diols can be achieved from alkenes through methods like dihydroxylation. youtube.com
The enzymatic resolution of glycerol (B35011) ethers has also been explored for the synthesis of chiral building blocks. beilstein-journals.org Specific enzymes can differentiate between the enantiomers of a glycerol ether derivative, enabling the preparation of enantiomerically pure compounds that can be further converted to amino alcohols.
An example of a chemoenzymatic cascade for chiral amino alcohol synthesis involves the use of multiple enzymes to convert a simple starting material into the desired product. For instance, a cascade involving a transketolase and a transaminase can be used to synthesize chiral amino-alcohols from non-chiral starting materials. nih.gov In such a system, the product of the first enzymatic reaction serves as the substrate for the second enzyme, and so on.
Another strategy involves combining a chemical step with an enzymatic one. For example, the chemical synthesis of a racemic intermediate can be followed by an enzymatic resolution to obtain the enantiomerically pure product. nih.gov Divergent enzyme cascades have also been designed to produce different chiral amino alcohols from a common intermediate, showcasing the versatility of this approach. acs.org
The table below provides examples of biocatalytic pathways for chiral amino alcohol production.
| Biocatalytic Strategy | Enzyme(s) Used | Substrate(s) | Product(s) |
| Enzymatic Resolution | Lipases | Racemic vicinal diols | Enantiomerically enriched diols rsc.org |
| Enzymatic Resolution | Hydrolases | Racemic glycerol ether derivatives | Enantiomerically pure glycerol ethers beilstein-journals.org |
| Chemoenzymatic Cascade | Transketolase, Transaminase | Non-chiral starting materials | Chiral amino-alcohols nih.gov |
| Divergent Enzyme Cascade | Deaminase, Decarboxylase, Epoxidase, Hydrolase | L-phenylalanine | Enantiopure 2-phenylglycinol or phenylethanolamine nih.govacs.org |
| Sequential Enzymatic Reactions | Dioxygenase, Decarboxylase | L-lysine | Chiral amino alcohols nih.gov |
Chiral Auxiliary-Mediated Synthesis
The synthesis of enantiomerically pure compounds such as (2S)-2-amino-3-ethoxypropan-1-ol often relies on chiral auxiliary-mediated synthesis to control stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction towards the formation of a single stereoisomer. numberanalytics.com After the desired stereoselective transformation, the auxiliary is removed, yielding the enantiopure product. numberanalytics.com This strategy is fundamental in advanced organic synthesis for creating complex molecules with high enantiopurity. numberanalytics.com
Chiral auxiliaries can be derived from a variety of sources, including naturally occurring chiral molecules like amino acids, carbohydrates, and terpenes. numberanalytics.com For the synthesis of chiral amino alcohols, amino acid-derived auxiliaries are particularly relevant and have been successfully employed in asymmetric alkylations and aldol reactions. numberanalytics.com The underlying principle involves the formation of a covalent bond between the substrate and the chiral auxiliary, which then sterically directs the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. Subsequent cleavage of the auxiliary provides the desired enantiomer.
While specific examples detailing the use of a particular chiral auxiliary for the direct synthesis of this compound are not prevalent in the provided results, the general principles of chiral auxiliary-mediated synthesis are broadly applicable. For instance, a substrate containing a pro-chiral center, which would become the C2 of the final product, could be coupled to a chiral auxiliary. Subsequent introduction of the amino and ethoxy groups, or their precursors, would proceed with high diastereoselectivity. The choice of chiral auxiliary is critical and is often determined empirically to achieve the highest possible stereoselectivity. numberanalytics.com
Conventional Synthetic Routes to 2-Amino-1-propanols and Related Ethoxy-Propanol Derivatives
Conventional synthetic strategies provide alternative pathways to 2-amino-1-propanols and their derivatives. These methods, while not always stereoselective, are often robust and well-established.
Ring-Opening Reactions of Epoxides by Amines and Alcohols
The ring-opening of epoxides with amines is a direct and widely used method for the synthesis of β-amino alcohols. growingscience.comrroij.com This reaction typically proceeds via an S\textsubscript{N}2 mechanism, resulting in an anti-stereoselective addition of the amine to the epoxide ring. rroij.com In the case of unsymmetrical epoxides, the regioselectivity of the reaction is a key consideration, with nucleophilic attack generally favored at the less sterically hindered carbon atom. rroij.com
A variety of catalysts can be employed to facilitate the ring-opening of epoxides with amines, particularly when using less nucleophilic amines. These catalysts include Lewis acids, metal-organic frameworks, and various salts. mdpi.com For example, sulfated tin oxide has been shown to be an effective catalyst for the ring-opening of epoxides with both aromatic and aliphatic amines under mild conditions. growingscience.com Similarly, lithium bromide, antimony trichloride, and zirconium(IV) chloride have been reported to catalyze this transformation efficiently. rroij.com In some cases, the reaction can proceed without a catalyst, particularly with highly nucleophilic amines or in polar solvents like water. organic-chemistry.org
| Catalyst | Amine Type | Conditions | Yield | Selectivity |
| Sulfated tin oxide | Aromatic and Aliphatic | Room temperature, solvent-free | Good to high | High regioselectivity |
| Lithium bromide | Aromatic and Aliphatic | - | High | Exclusive trans-stereoselectivity for cycloalkene oxides |
| Antimony trichloride | Aniline and derivatives | Room temperature | Good | - |
| Zirconium(IV) chloride | Aromatic and Aliphatic | Room temperature, solvent-free | - | Exclusive trans-stereoselectivity for cyclic epoxides |
| Acetic acid | Various amines | Metal- and solvent-free | High | Excellent regioselectivity |
To synthesize this compound via this route, a suitable chiral epoxide precursor, such as (S)-2-(ethoxymethyl)oxirane, would be required. The ring-opening of this epoxide with ammonia (B1221849) or a protected amine would yield the desired product.
Mannich-type Reactions (relevant for synthesis of related amino-containing structures)
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. wikipedia.orgtaylorandfrancis.com The product of this reaction is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.org This reaction is highly valuable for the construction of molecules containing an amino group β to a carbonyl group.
The mechanism begins with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The enol form of the carbonyl compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. wikipedia.org While not a direct route to this compound itself, the Mannich reaction is a powerful tool for synthesizing precursors to amino alcohols. The resulting β-amino-carbonyl compound can be reduced to the corresponding 1,3-amino alcohol.
Catalytic asymmetric Mannich-type reactions have been developed to control the stereochemistry of the newly formed stereocenters. acs.org For example, using a chiral catalyst, it is possible to achieve high diastereomeric and enantiomeric excess in the Mannich adduct. acs.org This approach could be adapted to synthesize a precursor to this compound, where the subsequent reduction of the carbonyl group would be performed stereoselectively.
Etherification Reactions (e.g., Williamson Ether Synthesis for precursors)
The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an S\textsubscript{N}2 reaction. wikipedia.org This method is particularly relevant for the synthesis of precursors to this compound, specifically for introducing the ethoxy group.
For example, a diol precursor, such as (2S)-2-amino-1,3-propanediol, could be selectively protected at the primary alcohol and the amino group. The remaining secondary alcohol could then be deprotonated with a strong base, such as sodium hydride, to form an alkoxide. masterorganicchemistry.com This alkoxide can then react with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the desired ethoxy ether linkage. masterorganicchemistry.comwikipedia.org Subsequent deprotection would yield this compound.
The success of the Williamson ether synthesis is highly dependent on the nature of the alkyl halide. Primary alkyl halides are preferred as secondary and tertiary alkyl halides can lead to elimination as a competing side reaction. masterorganicchemistry.combyjus.com
Synthetic Transformations from Glycerol Derivatives
Glycerol, a readily available and inexpensive C3 building block, can be a starting material for the synthesis of various derivatives, including amino alcohols. One patented process describes the conversion of glycerol to an amino alcohol product. google.com This process involves the initial conversion of glycerol to hydroxyacetone (B41140) using a metal catalyst. The hydroxyacetone is then reacted with an amine compound to form an adduct, which is subsequently reduced to the amino alcohol product. google.com
To apply this to the synthesis of a precursor for this compound, one could envision a pathway starting from a protected or modified glycerol derivative where one of the primary hydroxyl groups is etherified to an ethoxy group. Subsequent oxidation of the secondary alcohol to a ketone, followed by reductive amination, could lead to the desired amino alcohol. The stereochemistry at the C2 position would need to be controlled, potentially through an asymmetric reductive amination step. nih.gov
Considerations for Scalability and Process Optimization in this compound Synthesis
The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. acs.org For the synthesis of this compound, key aspects of scalability and process optimization include:
Catalyst Selection and Loading: The choice of catalyst is crucial. For reactions like epoxide ring-opening, a highly active and selective catalyst that can be used in low concentrations is desirable to minimize cost and simplify purification. growingscience.com The potential for catalyst recovery and reuse is also a significant factor in large-scale production. google.com
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is essential. acs.org For instance, milder reaction conditions are generally preferred to reduce energy consumption and minimize the formation of byproducts. growingscience.com The use of solvent-free conditions, where possible, can also improve the environmental profile and reduce costs associated with solvent purchase and disposal. growingscience.comorganic-chemistry.org
Starting Material Availability and Cost: The selection of a synthetic route is often dictated by the availability and cost of the starting materials. Routes that utilize inexpensive and readily available feedstocks, such as glycerol, are attractive for large-scale synthesis. google.com
One-Pot Procedures: Combining multiple synthetic steps into a one-pot procedure can significantly improve process efficiency by reducing the number of workup and purification steps, saving time and resources. acs.org
The development of a scalable and optimized process for this compound would likely involve a detailed investigation of these factors for the most promising synthetic routes.
Stereochemical Aspects and Chiral Recognition of 2s 2 Amino 3 Ethoxypropan 1 Ol
Enantiomeric Purity and Stereocontrol in Synthesis
The synthesis of (2S)-2-amino-3-ethoxypropan-1-ol with high enantiomeric purity is a significant challenge that requires precise stereocontrol. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the degree to which one enantiomer is present in excess of the other in a sample. For many applications, particularly in pharmaceuticals, a high enantiomeric excess is crucial as different enantiomers can exhibit different biological activities.
Several strategies are employed to achieve high stereocontrol in the synthesis of chiral amino alcohols. These can be broadly categorized as substrate-controlled, reagent-controlled, and catalyst-controlled methods. In substrate-controlled synthesis, the chirality of the starting material dictates the stereochemical outcome of the reaction. For instance, starting from a chiral precursor like N-Cbz-L-serine, a multi-step synthesis can yield the desired (2S) isomer. nih.gov
Catalyst-controlled methods, particularly asymmetric catalysis, are powerful tools for establishing stereocenters with high enantioselectivity. For example, the asymmetric transfer hydrogenation of α-ketoamines using ruthenium catalysts has been shown to produce chiral 1,2-amino alcohols with excellent enantioselectivities (>99% e.e.) and high yields. nih.gov While not specifically detailed for this compound, this methodology is applicable to a wide range of similar substrates. Another approach involves the diastereoselective reduction of β-amino ketones. The choice of catalyst system, such as iridium or rhodium-based catalysts, can selectively produce either the syn or anti diastereomer of a γ-amino alcohol. ru.nlrsc.org
The determination of enantiomeric purity is typically achieved through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), using a chiral stationary phase (CSP). nih.govcat-online.commdpi.com These methods can separate the enantiomers, allowing for their quantification and the calculation of enantiomeric excess. For instance, various polysaccharide-derived chiral stationary phases have proven effective in separating the enantiomers of amino acid esters and chiral amines after derivatization. researchgate.net
Table 1: Examples of Stereoselective Synthesis of Chiral Amino Alcohols
| Precursor/Substrate | Catalyst/Reagent | Product Type | Diastereomeric/Enantiomeric Excess | Reference |
| N-PMP-protected β-amino ketone | Ir-catalyzed transfer hydrogenation | anti-γ-amino alcohol | High d.r. (e.g., 96:4) | ru.nlrsc.org |
| N-PMP-protected β-amino ketone | Rh-catalyzed hydrogenation | syn-γ-amino alcohol | Excellent d.r. | ru.nlrsc.org |
| Unprotected α-ketoamines | Ruthenium catalyst | Chiral 1,2-amino alcohols | >99% e.e. | nih.gov |
| Pseudoephenamine glycinamide | Lithium hexamethyldisilazide/LiCl | syn-β-Hydroxy-α-amino acid derivatives | High stereoisomeric purity | nih.gov |
This table presents examples of stereocontrol in the synthesis of related chiral amino alcohols, illustrating general principles applicable to the synthesis of this compound.
Chiral Discrimination Mechanisms
Chiral discrimination, or chiral recognition, is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This phenomenon is the basis for the separation of enantiomers by chiral chromatography and is fundamental to the specific biological activity of chiral molecules. The chiral recognition of amino alcohols like this compound involves non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, between the analyte and a chiral selector (e.g., a chiral stationary phase or a chiral solvating agent).
For amino alcohols, the presence of both an amino group and a hydroxyl group provides multiple points for interaction. Chiral selectors, such as cyclodextrins, polysaccharide derivatives, and macrocyclic antibiotics, are designed to have complementary interaction sites. jiangnan.edu.cn The principle of chiral recognition often relies on the "three-point interaction model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent.
In the context of NMR spectroscopy, chiral solvating agents or chiral derivatizing agents can be used to distinguish between enantiomers. For example, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been used as a chiral NMR discriminating agent for protonated amino alcohols. researchgate.net The differential interaction of the two enantiomers with the chiral crown ether leads to the formation of diastereomeric complexes that have distinct NMR spectra, allowing for the determination of enantiomeric purity. Similarly, derivatization with a chiral reagent forms diastereomers that can be distinguished by NMR or chromatography. nih.gov
Molecular modeling and computational studies can provide insights into the specific interactions driving chiral recognition. These studies can help to elucidate the binding modes of enantiomers to a chiral selector and explain the observed enantioselectivity. nih.gov For instance, studies on chiral recognition using metallacycles have shown that differences in interaction energies and non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the host and the guest enantiomers are responsible for chiral discrimination. rsc.org
Table 2: Techniques for Chiral Discrimination of Amino Alcohols
| Technique | Chiral Selector/Reagent | Principle of Discrimination | Reference |
| Chiral HPLC | Polysaccharide-based Chiral Stationary Phases (CSPs) | Differential non-covalent interactions (hydrogen bonding, steric hindrance) with the CSP. | nih.govmdpi.comresearchgate.net |
| Chiral GC | Chiral Stationary Phases | Differential partitioning of enantiomers between the mobile and stationary phases. | cat-online.com |
| NMR Spectroscopy | Chiral Solvating Agents (e.g., crown ethers) | Formation of diastereomeric complexes with distinct NMR chemical shifts. | researchgate.netnih.gov |
| NMR Spectroscopy | Chiral Derivatizing Agents | Covalent bonding to form diastereomers with distinguishable NMR spectra. | nih.gov |
| Capillary Electrophoresis (CE) | Chiral selectors in the buffer (e.g., cyclodextrins) | Differential migration of enantiomers in an electric field due to varying interactions with the selector. | jiangnan.edu.cn |
This table summarizes common techniques used for the chiral discrimination of amino alcohols, which are applicable to this compound.
Chemical Reactivity and Derivatization Chemistry of 2s 2 Amino 3 Ethoxypropan 1 Ol
Reactivity of the Primary Amine Moiety
The primary amine group in (2S)-2-amino-3-ethoxypropan-1-ol is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. Its basicity and nucleophilicity are central to its chemical transformations.
Nucleophilic Additions and Substitutions
As a potent nucleophile, the primary amine can readily participate in nucleophilic addition and substitution reactions. For instance, it can react with alkyl halides in a process known as N-alkylation to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
Similarly, the amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael-type reaction. This reaction is synthetically useful for the formation of β-amino carbonyl compounds.
Amide and Imine Formation
The reaction of the primary amine with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, leads to the formation of stable amide bonds. beilstein-journals.orgresearchgate.net This transformation is fundamental in peptide synthesis and the creation of various biologically relevant molecules. The reaction with an acid chloride, for example, is typically rapid and exothermic, often requiring a base to neutralize the hydrochloric acid byproduct. The direct condensation with a carboxylic acid usually requires a coupling agent to activate the carboxyl group. researchgate.net
Furthermore, the primary amine readily condenses with aldehydes and ketones to form imines, also known as Schiff bases. beilstein-journals.orgmasterorganicchemistry.com This reaction is generally reversible and acid-catalyzed. masterorganicchemistry.com The formation of the C=N double bond is a cornerstone of various synthetic methodologies and is crucial in the biosynthesis of many natural products. The reaction conditions can be tuned to favor imine formation, often by removing the water formed during the reaction. masterorganicchemistry.com
Transformations of the Primary Hydroxyl Group
The primary hydroxyl group offers another avenue for the derivatization of this compound, participating in a variety of reactions including esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The primary hydroxyl group can be acylated to form esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Similar to amide formation, direct esterification with a carboxylic acid typically requires an acid catalyst. The use of more reactive acylating agents like acid chlorides or anhydrides often proceeds more readily.
Etherification of the primary hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. It is important to note that the amine functionality may need to be protected to prevent competing N-alkylation.
Oxidation Reactions
The primary hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the initially formed aldehyde to a carboxylic acid. The presence of the amine group can complicate these reactions, and thus, N-protection is often a necessary prerequisite to achieve selective oxidation of the hydroxyl group. core.ac.uk
Reactivity of the Ether Linkage
The ether linkage in this compound is generally the most stable of the three functional groups under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.compearson.compressbooks.pubmasterorganicchemistry.comkhanacademy.org
The cleavage of the ether bond proceeds via a nucleophilic substitution mechanism. The ether oxygen is first protonated by the strong acid, converting the ethoxy group into a better leaving group (ethanol). A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms. In the case of this compound, the attack is likely to occur at the less sterically hindered ethyl group, leading to the formation of iodoethane (B44018) or bromoethane (B45996) and the corresponding diol, (2S)-2-aminopropane-1,3-diol (serinol). nih.govresearchgate.netresearchgate.net The reaction mechanism can be either SN1 or SN2, depending on the structure of the ether and the reaction conditions. youtube.compressbooks.pub
Stability and Cleavage Reactions
The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgpearson.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group. masterorganicchemistry.com Following protonation, a nucleophilic substitution reaction (either SN1 or SN2) occurs. Given that the ethoxy group is attached to a primary carbon, the cleavage of the C-O bond in this compound would likely proceed through an SN2 mechanism. masterorganicchemistry.com This would involve the attack of a halide ion on the ethyl group, yielding ethanol (B145695) and (2S)-2-amino-propane-1,3-diol.
It is important to note that the reaction conditions for ether cleavage are typically vigorous, often requiring high temperatures. masterorganicchemistry.com Under acidic conditions, the primary amino group would exist in its protonated form, which would protect it from participating in undesired side reactions.
Beyond acidic cleavage, oxidative cleavage of the carbon-carbon bond between the amino and hydroxyl groups could be possible under specific oxidative conditions, though this would be a more complex transformation. The stability of the compound would also be compromised in the presence of strong oxidizing agents that can react with the primary amine or alcohol.
Selective Functionalization Strategies for Polyfunctional Compounds
The presence of two distinct nucleophilic functional groups, a primary amine and a primary alcohol, in this compound necessitates the use of selective functionalization strategies for any targeted chemical modification. The inherent difference in nucleophilicity between the amino and hydroxyl groups is the cornerstone of these strategies.
Generally, primary amines are more nucleophilic than primary alcohols. This reactivity difference allows for the selective functionalization of the amino group in the presence of the hydroxyl group. For instance, acylation or sulfonylation reactions would be expected to occur preferentially at the nitrogen atom. The use of protecting groups is a common strategy to achieve high selectivity. libretexts.orgorganic-chemistry.org
Selective Protection of the Amino Group:
To modify the hydroxyl group, the more reactive amino group must first be protected. Carbamates are common protecting groups for amines, formed by the reaction of the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (CbzCl). researchgate.net These protecting groups are stable under a range of reaction conditions but can be removed selectively.
Interactive Data Table: Common Protecting Groups for Amines
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc₂O, weak base (e.g., NEt₃) | Mild, often in CH₂Cl₂ or THF | Strong acid (e.g., TFA, HCl) |
| Cbz (Carboxybenzyl) | CbzCl, base (e.g., NaHCO₃) | Mild, aqueous or organic solvent | Catalytic hydrogenation (H₂, Pd/C) |
Once the amino group is protected, the hydroxyl group can be targeted for various reactions, such as esterification, etherification, or oxidation.
Selective Protection of the Hydroxyl Group:
While less common due to the higher reactivity of the amine, it is possible to selectively protect the hydroxyl group. This can be achieved by converting the alcohol to a more nucleophilic alkoxide using a strong base, followed by reaction with a protecting group reagent. reddit.com Alternatively, silyl (B83357) ethers, formed by reacting the alcohol with a silyl halide (e.g., TBDMSCl) in the presence of a base like imidazole, are a common choice for protecting alcohols. researchgate.net Under certain conditions, silylating agents can show selectivity for the alcohol over the amine.
Interactive Data Table: Common Protecting Groups for Alcohols
| Protecting Group | Reagent | Protection Conditions | Deprotection Conditions |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, imidazole | Mild, often in DMF or CH₂Cl₂ | Fluoride ion (e.g., TBAF) or acid |
| Trityl (Triphenylmethyl) | TrCl, base (e.g., pyridine) | Mild, anhydrous conditions | Mild acid |
Advanced Spectroscopic and Computational Analysis of 2s 2 Amino 3 Ethoxypropan 1 Ol
Conformational Analysis and Intramolecular Hydrogen Bonding
The presence of both a hydroxyl (-OH) and an amino (-NH2) group, along with a flexible carbon backbone, allows for a complex conformational landscape in (2S)-2-amino-3-ethoxypropan-1-ol, which is largely governed by the formation of intramolecular hydrogen bonds.
Experimental studies on analogous amino alcohols provide significant insights into the conformational behavior of this compound. Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is particularly sensitive to the presence and strength of hydrogen bonds. The formation of an intramolecular hydrogen bond, typically between the hydroxyl group (as the donor) and the amino group (as the acceptor), results in a characteristic red-shift of the O-H stretching frequency in the IR and Raman spectra. arxiv.orgspiedigitallibrary.org This shift to lower wavenumbers indicates a weakening of the O-H covalent bond due to the interaction with the nitrogen atom's lone pair of electrons.
Studies on simple amino alcohols like 2-aminoethanol have shown that the strength of this O-H···N intramolecular hydrogen bond can be influenced by substituent groups. arxiv.orgspiedigitallibrary.orgarxiv.org For instance, the introduction of electron-donating groups on the nitrogen atom enhances the strength of the hydrogen bond. arxiv.orgarxiv.org This principle suggests that the ethoxy group in this compound influences the electron density and, consequently, the hydrogen bonding network.
Microwave spectroscopy, a high-resolution technique, allows for the precise determination of rotational constants of different conformers in the gas phase. acs.orgfrontiersin.org This data can be used to identify the specific conformations present and their relative populations. For other chiral amino alcohols, microwave spectroscopy has successfully distinguished between multiple conformers stabilized by different hydrogen bonding networks. acs.org The analysis of the rotational spectra of various isotopologues can lead to a detailed determination of the molecular structure. frontiersin.org
| Spectroscopic Technique | Observed Phenomenon | Interpretation |
|---|---|---|
| FT-IR Spectroscopy | Red-shift of the O-H stretching band | Formation of an O-H···N intramolecular hydrogen bond |
| Raman Spectroscopy | Shift to lower frequency for the O-H stretching vibration | Evidence of intramolecular hydrogen bonding |
| Microwave Spectroscopy | Distinct rotational constants for different conformers | Identification of specific spatial arrangements and their relative stabilities |
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of molecules like this compound. nih.govresearchgate.net These computational methods can predict the geometries and relative energies of various stable conformers, as well as the transition states connecting them. acs.org
For related amino alcohols, computational studies have confirmed that the most stable conformations are those that allow for the formation of an intramolecular hydrogen bond. frontiersin.orgacs.org These calculations can also predict vibrational frequencies, which can then be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of specific conformers. nih.gov The agreement between calculated and experimental data validates the predicted conformational preferences.
Theoretical models like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis can further characterize the nature and strength of the intramolecular hydrogen bonds. arxiv.orgarxiv.org These analyses provide a deeper understanding of the electronic factors that stabilize certain conformations. For instance, calculations can quantify the electron density at the bond critical point between the hydrogen and the acceptor atom, providing a measure of the hydrogen bond strength. spiedigitallibrary.org
| Computational Method | Information Obtained | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometries, relative energies of conformers, and predicted vibrational frequencies | Identifies the most stable conformations and aids in the interpretation of experimental spectra |
| Atoms in Molecules (AIM) | Electron density at bond critical points | Quantifies the strength of intramolecular hydrogen bonds |
| Non-Covalent Interaction (NCI) Analysis | Visualization and characterization of non-covalent interactions | Provides a qualitative understanding of the stabilizing forces within the molecule |
Elucidation of Molecular Structure and Stereochemistry
A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure and the confirmation of the (2S) stereochemistry of 2-amino-3-ethoxypropan-1-ol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules. mdpi.com In the case of this compound, both ¹H and ¹³C NMR spectra would provide a wealth of structural information. stereoelectronics.org
The ¹H NMR spectrum would show distinct signals for the protons on each carbon, with their chemical shifts and coupling constants revealing their chemical environment and spatial relationships. For instance, the protons of the ethoxy group (-O-CH₂-CH₃) would appear as a characteristic quartet and triplet. The protons on the chiral center (C2) and the adjacent carbons (C1 and C3) would exhibit complex splitting patterns due to diastereotopicity, providing clues about the preferred conformation in solution. The chemical shifts of the -OH and -NH₂ protons can be sensitive to solvent and concentration, and their exchange with D₂O can be used to identify them.
The ¹³C NMR spectrum would show a distinct signal for each of the five carbon atoms in the molecule, with their chemical shifts indicating their functionalization (e.g., the carbon bearing the hydroxyl group, the carbon bearing the amino group, and the carbons of the ethoxy group). stereoelectronics.org Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the complete connectivity of the molecule by correlating protons with protons, protons with directly attached carbons, and protons with carbons over two or three bonds, respectively. bmrb.io The absolute configuration of chiral amino alcohols can sometimes be determined using chiral solvating agents or by comparing NMR data with that of known standards. nih.gov
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. creative-proteomics.com For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. nih.govacs.org
The fragmentation pattern observed in the mass spectrum is particularly informative. Alpha-cleavage is a common fragmentation pathway for alcohols and amines. youtube.com For this compound, cleavage of the C1-C2 and C2-C3 bonds would be expected, leading to characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. nih.gov
As discussed in the context of conformational analysis, FT-IR and Raman spectroscopy are also crucial for confirming the presence of the key functional groups in this compound. nih.govnih.gov The IR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and medium to weak bands in the 3300-3500 cm⁻¹ region for the N-H stretching of the primary amine. youtube.comyoutube.com The C-O stretching of the alcohol and ether functionalities would appear in the fingerprint region (typically 1000-1300 cm⁻¹). youtube.com The N-H bending vibration would be observed around 1600 cm⁻¹.
Theoretical Investigations of Electronic Structure and Reactivity
Theoretical and computational chemistry offer powerful tools to predict and understand the properties of molecules at an atomic level. For this compound, these methods provide invaluable insights into its conformational preferences, electronic landscape, and non-covalent interactions, which are difficult to probe experimentally. The following sections detail the application of various computational techniques to elucidate the molecular characteristics of this chiral amino alcohol.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for the study of electronic structures. semanticscholar.org This method is particularly well-suited for investigating molecules like this compound. DFT calculations are used to optimize ground-state geometries, predict vibrational frequencies, and determine a wide range of molecular properties and reactivity descriptors. semanticscholar.org
For related amino alcohols, DFT has been successfully employed to interpret experimental data and understand complex molecular structures. nih.gov Studies on compounds such as 2-aminoethanol and 1-amino-2-propanol have used DFT to analyze stable conformations and the intricate network of hydrogen bonds. nih.govresearchgate.net The influence of different functional groups on electronic structure has also been effectively mapped using DFT. researchgate.net
In the context of this compound, DFT would be instrumental in:
Conformational Analysis: Identifying the most stable conformers by exploring the potential energy surface. The rotational flexibility around the C-C, C-O, and C-N bonds suggests multiple possible low-energy structures. The stability of these conformers is largely dictated by the formation and geometry of an intramolecular hydrogen bond between the hydroxyl (-OH) proton and the nitrogen atom of the amino (-NH₂) group.
Electronic Properties: Calculating key electronic descriptors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insight into the molecule's kinetic stability and chemical reactivity. semanticscholar.org Mapping the electrostatic potential (ESP) onto the electron density surface would reveal the electron-rich (negative) and electron-poor (positive) regions, highlighting the nucleophilic nitrogen and oxygen atoms and the electrophilic hydrogen atoms.
Vibrational Spectra: Predicting infrared (IR) and Raman spectra. Calculated vibrational frequencies can aid in the interpretation of experimental spectra. A key feature would be the predicted red-shift of the O-H stretching frequency for conformers involved in an intramolecular hydrogen bond, a hallmark of such an interaction.
Below is an interactive table of predicted electronic properties for this compound, based on typical values obtained from DFT calculations for similar small amino alcohols.
| Property | Predicted Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular forces. |
| HOMO-LUMO Gap | ~5.0 - 6.5 eV | Suggests high kinetic stability and low reactivity in electron transfer reactions. |
| O-H Bond Length (H-bonded) | ~0.98 - 1.00 Å | Elongation compared to a non-H-bonded O-H (~0.96 Å) indicates H-bond formation. |
| O-H···N H-bond Distance | ~1.9 - 2.2 Å | Represents the distance between the hydroxyl hydrogen and the amino nitrogen. |
| O-H Stretch (H-bonded) | ~3400 - 3500 cm⁻¹ | Frequency is lowered (red-shifted) from the typical ~3650 cm⁻¹ for a free OH group. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.net By solving Newton's equations of motion, MD simulations can predict macroscopic properties from the underlying microscopic interactions, which are typically described by a force field.
MD simulations have been widely applied to study liquid alcohols and their aqueous solutions. researchgate.netmdpi.com These studies have provided detailed information on properties like density, viscosity, self-diffusion coefficients, and the structure of intermolecular hydrogen-bonding networks. researchgate.net
For this compound, MD simulations would be invaluable for understanding its behavior in the condensed phase:
Liquid State Structure: In a simulation of the pure liquid, MD can reveal how molecules arrange themselves and interact with their neighbors. It would quantify the extent of intermolecular hydrogen bonding between the -OH and -NH₂ groups of adjacent molecules, which governs the liquid's cohesive properties.
Solvation Dynamics: When simulated in a solvent like water, MD can illustrate the solvation process. It would show how water molecules arrange around the hydrophilic -OH and -NH₂ groups and the more hydrophobic ethoxy group, providing insights into its solubility and miscibility.
Transport Properties: MD simulations can be used to calculate transport properties such as the self-diffusion coefficient, which relates to molecular mobility, and viscosity.
An interactive table below shows typical properties that could be obtained from an MD simulation of liquid this compound at standard conditions, based on data for similar short-chain alcohols. researchgate.net
| Property | Typical Simulated Value (at 298 K) | Significance |
| Density | ~0.95 - 1.05 g/cm³ | Fundamental physical property of the bulk liquid. |
| Self-Diffusion Coefficient | ~0.1 - 0.5 x 10⁻⁹ m²/s | Measures the translational mobility of molecules within the liquid. |
| Hydrogen Bond Lifetime | ~1 - 5 ps | Indicates the average duration of an intermolecular hydrogen bond. |
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing electron density topology to define atomic interactions. nih.govresearchgate.net The presence of a bond path and a corresponding bond critical point (BCP) between two atoms is a necessary and sufficient condition for a chemical bond. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to characterize the nature and strength of the interaction. researchgate.netrsc.org
Complementary to QTAIM, the Non-Covalent Interaction (NCI) analysis is a visualization technique that highlights regions of non-covalent interactions in real space, such as hydrogen bonds and van der Waals forces, and characterizes them as attractive or repulsive. nih.gov
For this compound, a combined QTAIM and NCI analysis would be the definitive approach to study its intramolecular interactions:
Hydrogen Bond Characterization: QTAIM analysis of the O-H···N interaction would involve locating the BCP. The values of ρ and ∇²ρ at this point would quantify the bond's strength. A positive ∇²ρ would indicate a closed-shell interaction, typical of hydrogen bonds. researchgate.net
Visualization of Interactions: NCI analysis would generate 3D plots showing the spatial location and nature of the intramolecular hydrogen bond as a broad, low-density surface between the -OH and -NH₂ groups. It could also reveal weaker, secondary interactions, such as C-H···O contacts involving the ether oxygen.
The interactive table below presents typical QTAIM parameters for a moderately strong intramolecular O-H···N hydrogen bond, as would be expected in this compound. nih.govresearchgate.net
| QTAIM Parameter at BCP | Typical Calculated Value (atomic units) | Interpretation |
| Electron Density (ρ) | ~0.020 - 0.035 a.u. | Higher values indicate a stronger interaction and greater sharing of electron density. |
| Laplacian of ρ (∇²ρ) | ~+0.070 - +0.090 a.u. | A positive value is characteristic of closed-shell interactions (e.g., hydrogen bonds, ionic bonds). |
| Total Energy Density (H) | Slightly negative (~ -0.001 a.u.) | A negative value for H at the BCP suggests a degree of covalent character in the hydrogen bond. |
Applications and Synthetic Utility of 2s 2 Amino 3 Ethoxypropan 1 Ol
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of (2S)-2-amino-3-ethoxypropan-1-ol makes it an attractive starting material for the synthesis of enantiomerically pure complex molecules. The presence of multiple functional groups allows for a wide range of chemical transformations, enabling the construction of intricate molecular architectures with high stereochemical control. The development of methods for producing single enantiomers of drug intermediates and other high-value chemicals has become increasingly critical, with biocatalytic and chemical routes being major approaches. nih.gov
Precursor for Optically Active Scaffolds
Optically active scaffolds are fundamental components in the construction of biologically active molecules and functional materials. This compound serves as a valuable precursor for such scaffolds due to its defined stereochemistry and versatile functional groups. These groups can be selectively protected and manipulated to build more complex chiral structures. For instance, the amino and hydroxyl moieties can be incorporated into heterocyclic rings or used as handles for further functionalization, leading to the creation of novel chiral backbones. The synthesis of chiral scaffolds from amino acid-derived compounds is a well-established strategy in organic chemistry. mdpi.comresearchgate.net The principles of using simple, enantiomerically pure molecules to build up complex chiral frameworks are central to modern asymmetric synthesis.
The generation of chiral scaffolds often involves the strategic use of protecting groups, followed by cyclization or coupling reactions to construct the desired molecular framework. The ethoxy group in this compound can influence the solubility and conformational properties of the resulting scaffolds.
Intermediate in the Synthesis of Advanced Organic Materials
The precise three-dimensional arrangement of atoms in chiral molecules can be exploited to create advanced organic materials with unique properties. While specific examples detailing the use of this compound as an intermediate in advanced organic materials are not extensively documented in publicly available literature, the structural motifs it provides are relevant to this field. The combination of amine and alcohol functionalities allows for its incorporation into various polymeric and supramolecular structures. For example, the amino and hydroxyl groups are suitable for forming amide and ester linkages, which are common in the backbones of functional polymers. The chirality of the monomer unit can impart chiral recognition capabilities or specific optical properties to the resulting material.
Role in Ligand Design for Asymmetric Catalysis
Chiral ligands are crucial for the development of catalysts that can mediate enantioselective transformations. libretexts.org Chiral amino alcohols, such as this compound, are excellent candidates for ligand synthesis due to their ready availability and the straightforward manner in which their structure can be modified. mdpi.com The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalyzed reaction.
The general approach involves the derivatization of the amino and/or hydroxyl groups to introduce other coordinating moieties or to tune the steric and electronic properties of the ligand. For example, the amino group can be converted to an amide, a sulfonamide, or a phosphine, while the hydroxyl group can be etherified or esterified. These modifications allow for the creation of a library of ligands that can be screened for optimal performance in a particular asymmetric reaction. The development of novel catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. nih.gov
A study on amino acid-derived Cu(II) complexes demonstrated their use as catalysts for the asymmetric oxidative coupling of 2-naphthol. rsc.org While this study did not specifically use this compound, it highlights the potential of related chiral amino-containing compounds in asymmetric catalysis. The performance of these catalysts was found to be dependent on factors such as ligand structure, solvent, and temperature. rsc.org
Derivatives in Polymer Chemistry and Materials Science (e.g., polyurethanes)
The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers. The amino and hydroxyl groups can react with appropriate comonomers to form polyamides, polyesters, and, notably, polyurethanes. The incorporation of this chiral monomer into a polymer backbone can introduce specific physical and chemical properties.
Polyurethanes are a versatile class of polymers with a wide range of applications. They are typically synthesized through the reaction of diisocyanates with polyols. The use of a chiral diol, such as a derivative of this compound, can lead to the formation of optically active polyurethanes. These chiral polymers may exhibit interesting properties, such as the ability to selectively recognize and bind other chiral molecules.
A relevant study describes the synthesis of polyurethane ureas using diamine chain extenders. dntb.gov.uaresearchgate.net This research, while not employing this compound directly, demonstrates the principle of using amino-functionalized molecules to modify the properties of polyurethanes. The mechanical and thermal properties of the resulting polymers were shown to be dependent on the structure of the diamine extender. dntb.gov.uaresearchgate.net
| Polymer Type | Potential Monomer Derived from this compound | Potential Properties |
| Polyamide | N-protected (2S)-2-amino-3-ethoxypropanoic acid | Chirality, potential for hydrogen bonding |
| Polyester | (2S)-3-ethoxy-1,2-propanediol (after deamination) | Chirality, biodegradability |
| Polyurethane | This compound | Chirality, specific thermal and mechanical properties |
Exploitation in Advanced Organic Synthesis Methodologies
This compound and similar chiral building blocks are often utilized in the development and validation of new synthetic methodologies. The presence of multiple, distinct functional groups provides a good platform for testing the selectivity and efficiency of novel reactions. For instance, a new method for the selective protection or activation of a primary alcohol in the presence of a primary amine could be demonstrated using this compound.
Advanced synthetic methods, such as enantioselective catalysis and multi-component reactions, often rely on the availability of a diverse set of chiral starting materials. The synthesis of complex molecules like 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles has been achieved through multi-step sequences involving key transformations like the Staudinger synthesis and click chemistry. nih.gov While not starting from this compound, these syntheses exemplify the strategies used to create libraries of functionalized aminopropane derivatives. nih.gov
Furthermore, methodologies for the synthesis of other functionalized amino compounds, such as 2-amino-9H-chromeno[2,3-d]thiazol-9-ones and 2-amino-3-cyano pyrroles, have been developed using cascade reactions and copper-catalyzed processes. rsc.orgrsc.org These examples showcase the continuous effort to develop efficient and selective methods for the construction of complex nitrogen-containing molecules, a field where versatile building blocks like this compound can play a significant role.
| Methodology | Potential Role of this compound | Reference Context |
| Enantioselective Catalysis | Chiral ligand precursor | mdpi.com, rsc.org |
| Multi-component Reactions | Chiral starting material | nih.gov |
| Cascade Reactions | Substrate for methodology development | rsc.org |
| Metal-catalyzed Cross-coupling | Functionalized substrate | rsc.org |
Q & A
Q. How can the synthesis of (2S)-2-amino-3-ethoxypropan-1-ol be optimized for high yield and purity?
Methodological Answer:
- Begin with a chiral pool approach using (S)-2-aminopropanol derivatives as starting materials. Introduce the ethoxy group via nucleophilic substitution under controlled conditions (e.g., K₂CO₃ in DMF at 60°C).
- Optimize reaction time and temperature to minimize racemization. Monitor enantiomeric purity using chiral HPLC or polarimetry .
- Purify via recrystallization in ethanol/water mixtures to isolate the desired enantiomer. Validate purity through H NMR (e.g., characteristic signals at δ 3.5–3.7 ppm for ethoxy protons) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural confirmation : Use H/C NMR to identify key functional groups (e.g., amino, ethoxy, and hydroxyl protons). Compare chemical shifts with structurally related compounds .
- Purity assessment : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and thin-layer chromatography (TLC) to detect impurities.
- Chiral analysis : Apply chiral stationary-phase HPLC with UV detection to confirm enantiomeric excess (>98%) .
Q. What are common impurities formed during the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Byproducts : Look for unreacted intermediates (e.g., 3-ethoxypropan-1-ol) or racemized enantiomers.
- Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation. Introduce scavenger resins during purification to trap residual reactants. Validate impurity profiles using LC-MS and compare against pharmacopeial standards .
Advanced Research Questions
Q. How can researchers achieve high enantiomeric purity in this compound under scalable conditions?
Methodological Answer:
- Chiral resolution : Employ enzymatic kinetic resolution using lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .
- Asymmetric catalysis : Optimize palladium-catalyzed amination with chiral ligands (e.g., BINAP) to enhance stereoselectivity. Monitor reaction progress via in-situ IR spectroscopy .
- Crystallization-induced diastereomeric resolution : Use chiral acids (e.g., L-tartaric acid) to form diastereomeric salts, enabling selective crystallization .
Q. What strategies are effective for evaluating the thermal stability of this compound in pharmaceutical formulations?
Methodological Answer:
- Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
- Use differential scanning calorimetry (DSC) to identify phase transitions and glass transition temperatures ().
- Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS can detect degradation products (e.g., ethoxy group hydrolysis) .
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Perform molecular docking studies using software like AutoDock Vina to assess binding affinity to target receptors (e.g., β-adrenergic receptors).
- Validate predictions with in vitro assays (e.g., cAMP accumulation in HEK293 cells transfected with β₁-adrenoceptors). Compare results with structurally analogous compounds .
Q. How should researchers address contradictory data in chiral synthesis outcomes?
Methodological Answer:
- Replicate experiments : Ensure consistency in reaction conditions (solvent purity, catalyst loading).
- Cross-validate analytical methods : Combine NMR, circular dichroism (CD), and X-ray crystallography to resolve stereochemical ambiguities.
- Statistical analysis : Apply multivariate regression to identify critical variables (e.g., pH, temperature) influencing enantioselectivity .
Methodological Frameworks
Q. What research models are suitable for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Stepwise SAR analysis :
Synthesize analogs with modified ethoxy/hydroxyl groups.
Test in vitro activity (e.g., receptor binding, enzyme inhibition).
Use QSAR (quantitative SAR) models to correlate substituent effects with bioactivity .
Q. How to design a robust experimental protocol for assessing metabolic pathways of this compound?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Isotope labeling : Use C-labeled compounds to trace metabolic intermediates.
- Enzyme inhibition studies : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
